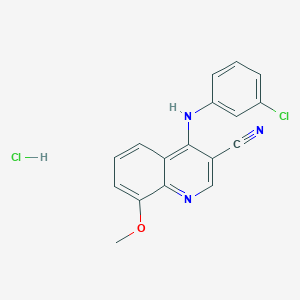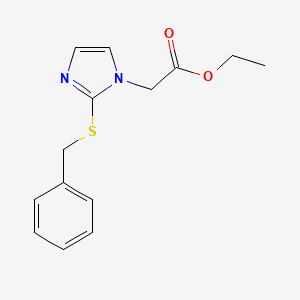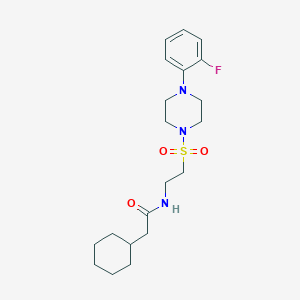
4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride is a chemical compound that has gained significant attention in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Scientific Research Applications
Synthesis of Derivatives for Various Applications
4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride is a compound that has been explored for its potential in synthesizing various derivatives with diverse applications in scientific research. An example includes the synthesis of substituted cinnoline and benzo[h]cinnoline derivatives, where new compounds were synthesized starting from tetrahalo-1,4-benzoquinones, malononitrile, and hydrazine, showing the versatility of quinoline derivatives in organic synthesis (Gomaa, 2003).
Antimicrobial Activity
Quinoline derivatives have also been evaluated for their antimicrobial activity. For instance, new pyran derivatives based on 8-hydroxyquinoline demonstrated potential antibacterial activity against both Gram-positive and Gram-negative bacterial strains, highlighting their significance in developing new antimicrobial agents (Rbaa et al., 2019).
Corrosion Inhibition
The compound and its derivatives have been studied for their corrosion inhibition properties. A computational study on the corrosion inhibition performances of novel quinoline derivatives against the corrosion of iron used quantum chemical and molecular dynamics simulation approaches to investigate the adsorption and corrosion inhibition properties, indicating their effectiveness in protecting metals against corrosion (Erdoğan et al., 2017).
Anticancer Activity
Additionally, derivatives of this compound have been synthesized and tested for their anticancer activities. The environmentally friendly synthesis of novel thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives and their evaluation against human tumor cell lines demonstrated potential anticancer properties, highlighting the role of quinoline derivatives in the development of anticancer drugs (Tiwari et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses. Alternatively, if it has unique chemical reactivity, it could be explored in the context of synthetic chemistry .
properties
IUPAC Name |
4-(3-chloroanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O.ClH/c1-22-15-7-3-6-14-16(11(9-19)10-20-17(14)15)21-13-5-2-4-12(18)8-13;/h2-8,10H,1H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQGFKYRZWDGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C(=CN=C21)C#N)NC3=CC(=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3011815.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011816.png)



![N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B3011821.png)

![3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B3011825.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B3011826.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3011832.png)

![2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B3011836.png)